Cas no 923216-72-2 (3,5-dimethoxy-N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide)

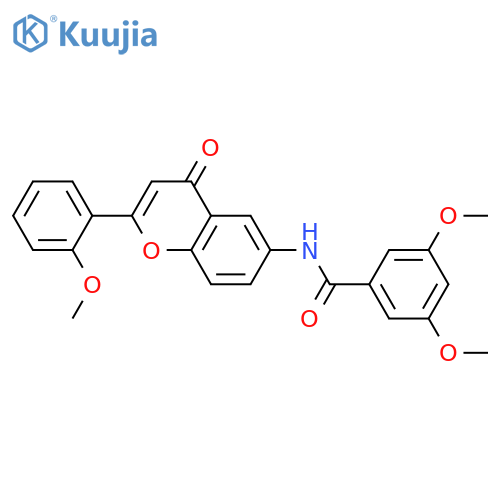

923216-72-2 structure

商品名:3,5-dimethoxy-N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide

3,5-dimethoxy-N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide

- AKOS002292445

- 3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

- F2211-0371

- 3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- 923216-72-2

- 3,5-dimethoxy-N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide

-

- インチ: 1S/C25H21NO6/c1-29-17-10-15(11-18(13-17)30-2)25(28)26-16-8-9-23-20(12-16)21(27)14-24(32-23)19-6-4-5-7-22(19)31-3/h4-14H,1-3H3,(H,26,28)

- InChIKey: MHXNRRQSPDQJOH-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC2OC(C3=CC=CC=C3OC)=CC(=O)C=2C=1)(=O)C1=CC(OC)=CC(OC)=C1

計算された属性

- せいみつぶんしりょう: 431.13688739g/mol

- どういたいしつりょう: 431.13688739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 697

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 83.1Ų

3,5-dimethoxy-N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2211-0371-20μmol |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-1mg |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-75mg |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-10mg |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-50mg |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-3mg |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-4mg |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-10μmol |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-25mg |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2211-0371-2μmol |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |

923216-72-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

3,5-dimethoxy-N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

923216-72-2 (3,5-dimethoxy-N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量